
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with chlorophenyl and methoxyphenethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the chlorophenyl and methoxyphenethyl groups can be carried out using electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl and methoxyphenethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide: can be compared with other furan carboxamides or compounds with similar substituents.
This compound: is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
853333-57-0 |
|---|---|
Fórmula molecular |
C20H17Cl2NO3 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO3/c1-25-18-7-6-13(12-16(18)22)10-11-23-20(24)19-9-8-17(26-19)14-4-2-3-5-15(14)21/h2-9,12H,10-11H2,1H3,(H,23,24) |
Clave InChI |
FEJRGJGDFROYCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)

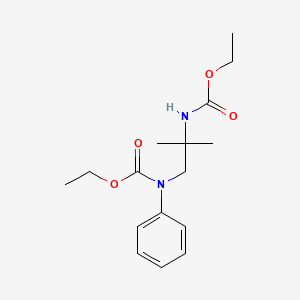
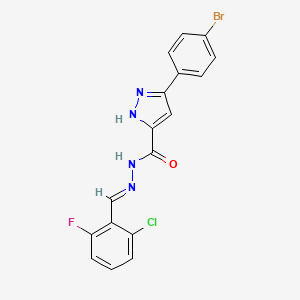
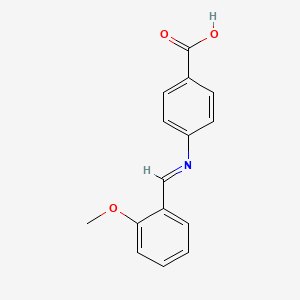
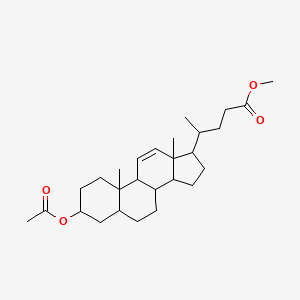
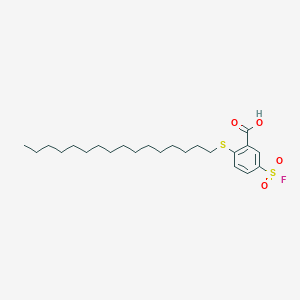
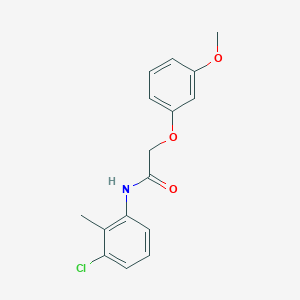
![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)



![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
